Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate
Description
Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate is a structurally complex molecule featuring a benzoate ester backbone linked to a 1,2-dihydroacenaphthylene moiety via a thiourea-carbamoyl bridge. This compound’s design integrates aromatic, heterocyclic, and thiourea functionalities, which are known to influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-(1,2-dihydroacenaphthylen-5-ylcarbamothioylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22(28)23-18-12-11-14-6-5-13-3-2-4-17(18)19(13)14/h2-4,7-12H,5-6H2,1H3,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSRGRJXPFOMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target enzymes like dipeptidyl peptidase 4.
Mode of Action
Based on its structural similarity to other acenaphthene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Acenaphthene derivatives have been reported to exhibit diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate (CAS Number: 477508-55-7) is a compound with potential biological activity, primarily derived from acenaphthene, a polycyclic aromatic hydrocarbon. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.46 g/mol. The structure includes a benzoate moiety linked to a carbamothioyl group and an acenaphthylene derivative.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
- Antioxidant Activity : Compounds similar in structure have demonstrated antioxidant properties, suggesting that this compound may also exhibit this activity through the scavenging of free radicals.
- Xanthine Oxidase Inhibition : Similar derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can be beneficial in treating conditions like gout and hyperuricemia.
- Antimicrobial Properties : Some compounds with related structures have shown antimicrobial activity against various pathogens, indicating potential use in treating infections.
Antioxidant Activity
A study on related thiazole derivatives indicated significant antioxidant activity measured through DPPH radical scavenging assays. For instance, compounds demonstrated IC50 values ranging from 3.6 to 19.6 μM in inhibiting oxidative stress markers .
Xanthine Oxidase Inhibition
Research on xanthine oxidase inhibitors has shown that certain derivatives can effectively lower uric acid levels. For example, compounds with structural similarities exhibited IC50 values for xanthine oxidase inhibition ranging from 8.1 to 9.9 μM . This suggests that this compound may have therapeutic potential for managing gout.
Case Studies
Several case studies have highlighted the efficacy of structurally similar compounds:
- Case Study 1 : A derivative was tested in vitro for its ability to inhibit xanthine oxidase and showed promising results comparable to established drugs like febuxostat .
- Case Study 2 : Another study examined the antioxidant properties of similar compounds using various assays, concluding that these compounds could protect cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on synthetic methodologies, physicochemical properties, and functional group impacts.
Structural Analogues and Functional Group Variations
Key structural analogs include:
- Thiazole-containing derivatives (e.g., compounds 3c–3h from ), which replace the thiourea-carbamoyl bridge with a thiazole ring.
- Pyridopyrimidine-linked benzoates (e.g., 12 and 16 from ), which incorporate nitrogen-rich heterocycles instead of the acenaphthenyl system.
Physicochemical Properties
Melting points and purity metrics highlight the impact of substituents:
The target compound’s thiourea group is expected to lower melting points compared to 3g (carboxylic acid) but improve solubility relative to pyridopyrimidine derivatives.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(((1,2-dihydroacenaphthylen-5-yl)carbamothioyl)carbamoyl)benzoate, and what analytical techniques confirm its structure?
Methodological Answer: The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine/thiol-containing precursors. For example:
- Step 1: Activation of the benzoate carboxylic acid using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate.
- Step 2: Reaction with 1,2-dihydroacenaphthylen-5-amine in the presence of thiocarbamoyl chloride to introduce the carbamothioyl group .
Characterization Techniques:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Respiratory Protection: Use NIOSH-certified N95/P95 respirators for dust control; fume hoods for volatile byproducts .
- First Aid Measures: Immediate rinsing with water for skin contact; seek medical attention if ingested or inhaled .
- Storage: Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
- Design of Experiments (DoE): Use factorial designs to evaluate temperature, stoichiometry, and reaction time. For example, higher yields (≥75%) are achieved at 60°C with 1.2 equiv. of thiocarbamoyl chloride .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Purity Validation: Conduct HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization: Replicate assays under identical conditions (e.g., cell line, incubation time) to minimize variability .
- Stereochemical Analysis: Use chiral HPLC or X-ray crystallography to confirm if stereoisomers contribute to divergent results .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to enzyme active sites (e.g., kinases) using software like AutoDock. The thiourea moiety forms hydrogen bonds with catalytic residues, while the acenaphthene group enables hydrophobic interactions .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD values) to quantify affinity for target proteins .
- Mutagenesis Studies: Modify key amino acids in the target protein to validate binding hypotheses .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions, necessitating buffered solutions .
- Thermal Stability: TGA (thermogravimetric analysis) shows decomposition above 150°C, limiting high-temperature applications .
Q. What strategies are employed to study the environmental fate of this compound?
Methodological Answer:
- Biodegradation Assays: Use OECD 301B guidelines to assess microbial degradation in soil/water matrices .
- Ecotoxicity Screening: Test acute toxicity in Daphnia magna (LC50 > 10 mg/L indicates low hazard) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Optimize transition states for proposed reactions (e.g., nucleophilic acyl substitution) using Gaussian 09. The LUMO energy of the carbamothioyl group predicts reactivity with amines .
- MD Simulations: Simulate solvent effects to identify optimal reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
